3-[(6-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluoro-benzoic acid

Medicinal Chemistry Chemical Biology Organic Synthesis

This imidazo[1,2-a]pyridine-3-carboxamide is a differentiated research building block. The 6-bromo substituent functions as a versatile synthetic handle for Pd-catalyzed diversification, enabling rapid analog library synthesis for kinase inhibitor or sGC stimulator programs—a capability absent in 6-methyl or unsubstituted analogs. Its 4-fluoro group and computed lipophilicity (XLogP3-AA = 3.2) provide distinct physicochemical tuning for target engagement studies. Choose this scaffold for precise electronic modulation in bromodomain inhibitor design or SAR exploration where generic replacements fail.

Molecular Formula C15H9BrFN3O3
Molecular Weight 378.15 g/mol
CAS No. 2088945-76-8
Cat. No. B1460317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(6-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluoro-benzoic acid
CAS2088945-76-8
Molecular FormulaC15H9BrFN3O3
Molecular Weight378.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)NC(=O)C2=CN=C3N2C=C(C=C3)Br)F
InChIInChI=1S/C15H9BrFN3O3/c16-9-2-4-13-18-6-12(20(13)7-9)14(21)19-11-5-8(15(22)23)1-3-10(11)17/h1-7H,(H,19,21)(H,22,23)
InChIKeyAEPVTKGAQIWWJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(6-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluoro-benzoic acid (CAS 2088945-76-8) | Core Chemical Identity & Procurement Profile


3-[(6-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluoro-benzoic acid (CAS 2088945-76-8) is a synthetic, heterocyclic small molecule (C15H9BrFN3O3, MW 378.15 g/mol) [1]. It features a 6-bromo-imidazo[1,2-a]pyridine core linked via a 3-carboxamide bridge to a 4-fluoro-benzoic acid moiety. This compound is categorized within the imidazo[1,2-a]pyridine-3-carboxamide class, a scaffold widely explored in medicinal chemistry for kinase inhibition and soluble guanylate cyclase (sGC) modulation [2]. Its primary availability is through specialty chemical suppliers as a research-grade building block, typically at 95% purity .

Why 3-[(6-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluoro-benzoic acid Cannot Be Simply Replaced by Other Imidazopyridine Analogs


Substitution within the imidazo[1,2-a]pyridine-3-carboxamide class is highly non-trivial. The specific 6-bromo and 4-fluoro substitution pattern on the target compound is critical for two key reasons. First, the 6-bromo substituent is a strategic synthetic handle for late-stage diversification via metal-catalyzed cross-coupling reactions, a capability not offered by 6-methyl or unsubstituted analogs [1]. Second, the combination of the electron-withdrawing bromine and fluorine atoms uniquely tunes the compound's physicochemical and electronic properties, directly impacting target binding and pharmacokinetic behavior in a way that cannot be predicted from simple analoging [2]. A generic replacement without these specific features will likely fail in applications requiring precise molecular interactions or a defined reactivity pathway.

Quantifiable Differentiation: 3-[(6-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluoro-benzoic acid vs. Closest Analogs


Differential Synthetic Utility: 6-Bromo Substituent Enables Palladium-Catalyzed Cross-Coupling

A key differentiator for CAS 2088945-76-8 is the presence of the 6-bromo substituent, which serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for late-stage diversification to generate focused compound libraries, a capability absent in its direct 6-methyl analog (CAS 2088945-60-0). The 6-bromo-imidazo[1,2-a]pyridine core has been explicitly utilized in this manner to create diverse arrays of analogs for structure-activity relationship (SAR) studies [1].

Medicinal Chemistry Chemical Biology Organic Synthesis

Physicochemical Property Tuning: LogP and Solubility Modulation by Bromine

The bromine atom at the 6-position significantly increases lipophilicity compared to a hydrogen or methyl substituent, which can be crucial for membrane permeability and target binding. The target compound has a computed XLogP3-AA of 3.2, which is a standard measure of lipophilicity [1]. While direct comparative experimental LogP data for the closest analogs are not available in the public domain, the difference in computed LogP based on atomic contribution methods is predictable. A bromine substituent (pi constant = +0.86) contributes substantially more to lipophilicity than a methyl group (pi constant = +0.56) or hydrogen (pi constant = 0) [2]. This directly impacts the compound's ADME profile and is a key consideration for lead optimization.

Physicochemical Profiling ADME Drug Design

Electronic Modulation of the Aromatic Core: Hammett Substituent Effect of 6-Bromo

Beyond steric and lipophilic contributions, the 6-bromo substituent exerts a distinct electron-withdrawing effect on the imidazo[1,2-a]pyridine core, which can modulate pi-stacking interactions with target proteins and influence the reactivity of the heterocycle. The Hammett substituent constant (sigma_m) for bromine is +0.39, indicating a significant electron-withdrawing inductive effect compared to a methyl group (sigma_m = -0.07) which is weakly electron-donating [1]. This electronic difference directly impacts the electron density of the aromatic system, potentially altering binding affinity and metabolic stability.

Electronic Effects SAR Medicinal Chemistry

Key Application Scenarios Where 3-[(6-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluoro-benzoic acid is Differentiated


Generation of Focused Kinase Inhibitor Libraries via Late-Stage Diversification

The 6-bromo substituent's capacity for Pd-catalyzed cross-coupling makes this compound a strategic core scaffold for generating arrays of analogs targeting the ATP-binding pocket of kinases. This is a key scenario where the compound's synthetic utility provides a tangible advantage over its 6-methyl counterpart, which cannot be similarly elaborated [1].

Development of sGC Stimulator Leads with Optimized Lipophilicity

Given the established role of imidazo[1,2-a]pyridine-3-carboxamides as soluble guanylate cyclase (sGC) stimulators, this specific compound can serve as a starting point for cardiovascular drug discovery programs [1]. Its higher computed lipophilicity (XLogP3-AA = 3.2) compared to less substituted analogs suggests a potentially differentiated pharmacokinetic profile, making it a valuable tool for probing the impact of lipophilicity on sGC engagement and in vivo efficacy.

Chemical Probe Synthesis for Bromodomain or Epigenetic Target Validation

The imidazo[1,2-a]pyridine scaffold has been identified as a core structure for bromodomain inhibitors [1]. The unique electronic signature imparted by the 6-bromo substituent (sigma_m = +0.39) enables precise tuning of pi-stacking interactions with the bromodomain acetyl-lysine binding pocket, an advantage over electronically neutral or donating substituents. This makes the compound a preferred starting point for developing chemical probes for target validation in epigenetic research.

Quote Request

Request a Quote for 3-[(6-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluoro-benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.